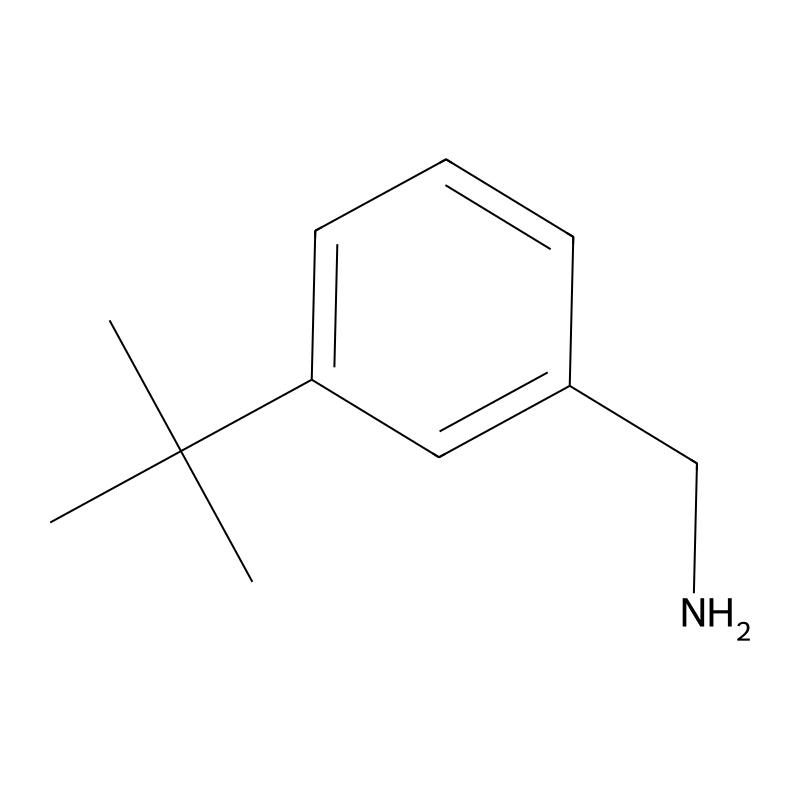(3-(tert-Butyl)phenyl)methanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(3-(tert-Butyl)phenyl)methanamine, also known as 3-tert-Butyl-benzylamine, is an organic compound with the molecular formula CHN. This compound features a phenyl ring substituted with a tert-butyl group at the 3-position, making it a derivative of benzylamine. The presence of the bulky tert-butyl group influences both the physical properties and chemical reactivity of the compound, providing steric hindrance that can affect its interactions with other molecules. Its structural characteristics make it a subject of interest in various fields, including organic chemistry and medicinal research.
Organic Synthesis:
- Intermediate for Pharmaceutical Development: The presence of the amine group (NH2) and the bulky tert-butyl group (C(CH3)3) makes 3-tert-Butyl-benzylamine a potential building block for more complex organic molecules. These molecules could serve as starting materials or intermediates in the synthesis of pharmaceuticals [].
Material Science:
- Functional Molecules for Polymers: The combination of aromatic (benzene) and aliphatic (tert-butyl) moieties in 3-tert-Butyl-benzylamine could be useful in designing new monomers for the creation of functional polymers. These polymers could have applications in areas like organic electronics or drug delivery systems.
Medicinal Chemistry:
- Analogue Synthesis for Existing Drugs: The structural similarity of 3-tert-Butyl-benzylamine to some existing drugs containing a benzylamine group suggests its potential as a scaffold for the synthesis of new analogues. Testing these analogues might help researchers understand the structure-activity relationship of the original drugs and lead to the development of new therapeutic agents [].
Important Note:
- Limited Information: The scientific literature currently lacks extensive research on 3-tert-Butyl-benzylamine itself. The information provided here is based on the potential applications suggested by its chemical structure.
- Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: This compound can be reduced to yield secondary or tertiary amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives by reacting with alkyl halides or acyl chlorides.
The mechanisms of these reactions often involve the formation of intermediates that facilitate further transformation into desired products.
Research on (3-(tert-Butyl)phenyl)methanamine has indicated potential biological activities. Its mechanism of action is primarily attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with biological macromolecules. This interaction can influence enzyme activity and receptor binding, suggesting possible applications in drug development and therapeutic interventions. Studies have shown that compounds with similar structures can exhibit varying degrees of biological activity, including antimicrobial and anticancer properties.
The synthesis of (3-(tert-Butyl)phenyl)methanamine typically involves the following steps:
- Nucleophilic Substitution: The reaction begins with 3-tert-butylbenzyl chloride reacting with ammonia or another amine. This reaction is often conducted in solvents such as ethanol or methanol at elevated temperatures to enhance the substitution efficiency.
- Formation of Hydrochloride Salt: In some cases, (3-(tert-Butyl)phenyl)methanamine can be converted to its hydrochloride salt by reacting it with hydrochloric acid under controlled conditions.
In industrial settings, continuous flow reactors may be employed to optimize production efficiency and safety during large-scale synthesis.
(3-(tert-Butyl)phenyl)methanamine serves several purposes across different fields:
- Organic Synthesis: It acts as a versatile building block for creating more complex organic molecules.
- Biological Research: The compound is studied for its potential interactions with biological systems, which may lead to new therapeutic agents.
- Industrial Uses: It finds applications in producing specialty chemicals and materials due to its unique chemical properties.
The interactions of (3-(tert-Butyl)phenyl)methanamine with various biological targets have been a focus of research. Studies indicate that its binding affinity can be influenced by the steric effects introduced by the tert-butyl group. This characteristic may enhance selectivity towards specific receptors or enzymes, making it a candidate for further exploration in pharmacology and biochemistry.
Several compounds share structural similarities with (3-(tert-Butyl)phenyl)methanamine:
| Compound Name | Structure Characteristics |
|---|---|
| Benzylamine | Parent compound without tert-butyl substitution |
| (4-(tert-Butyl)phenyl)methanamine | Tert-butyl group at the 4-position |
| (2-(tert-Butyl)phenyl)methanamine | Tert-butyl group at the 2-position |
Uniqueness
The uniqueness of (3-(tert-Butyl)phenyl)methanamine lies in the specific position of the tert-butyl group. This positional variance significantly affects its chemical reactivity and biological interactions compared to similar compounds. The 3-position substitution provides a balance between steric hindrance and electronic effects, making it particularly valuable in both chemical synthesis and potential therapeutic applications.






